1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylbicyclo[310]hexan-1-yl)pyrrolidine is a bicyclic compound featuring a pyrrolidine ring attached to a 6-methylbicyclo[310]hexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process typically uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)amine: Similar structure but with an amine group instead of a pyrrolidine ring.
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)ethanol: Contains an alcohol group instead of a pyrrolidine ring.
Uniqueness
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine is unique due to its combination of a bicyclic hexane structure with a pyrrolidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine, also known by its CAS number 52776-15-5, is a bicyclic compound that incorporates a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antineoplastic properties.
- Molecular Formula : C11H19N
- Molecular Weight : 165.28 g/mol
- IUPAC Name : Pyrrolidine, 1-(6-methylbicyclo[3.1.0]hexan-1-yl)-
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antibacterial Activity
The compound has shown significant antibacterial properties against various strains of bacteria, particularly Staphylococcus aureus. Studies have reported minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 µg/mL, indicating robust antibacterial effects against both methicillin-sensitive and methicillin-resistant strains (MRSA) .
Antineoplastic Activity
In vitro studies have demonstrated that this compound exhibits antitumor activity against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's IC50 values for these cell lines were found to be approximately 226 µg/mL and 242.52 µg/mL, respectively, suggesting moderate antiproliferative effects .
The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses have been proposed:
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways may contribute to its antibacterial efficacy.
- Antineoplastic Mechanism : The compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of various pyrrolidine derivatives included this compound. The results indicated that this compound effectively inhibited the growth of E. coli and E. faecalis, with MIC values of 62.5 µg/mL and 78.12 µg/mL, respectively .
Case Study 2: Anticancer Activity
In a separate study examining the anticancer potential of pyrrolidine derivatives, this compound was shown to significantly reduce cell viability in HeLa cells when treated at concentrations above its IC50 value, leading researchers to explore its use in combination therapies .
Data Table: Biological Activities
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-(6-methyl-1-bicyclo[3.1.0]hexanyl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-9-10-5-4-6-11(9,10)12-7-2-3-8-12/h9-10H,2-8H2,1H3 |
InChI Key |
YDVISTRKVXHWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1(CCC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.